molecular formula C16H14O6 B033862 Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester CAS No. 19715-44-7

Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester

Cat. No. B033862
CAS RN: 19715-44-7
M. Wt: 302.28 g/mol
InChI Key: ZTCLGKUMIGDYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester, also known as NFD, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in various cellular processes.

Biochemical And Physiological Effects

Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. In addition, Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester in lab experiments is its relatively low toxicity compared to other chemical compounds. However, Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, the mechanism of action of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester. One area of interest is the development of more efficient synthesis methods for Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester. Another area of interest is the investigation of the potential therapeutic applications of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester in various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester and its effects on cellular pathways and signaling molecules.

Synthesis Methods

The synthesis of Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester can be achieved through a multi-step process. One method involves the reaction of 2-naphthol with ethyl chloroformate to produce 2-naphthyl chloroformate, which is then reacted with dimethyl malonate to yield Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester.

Scientific Research Applications

Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In pharmacology, Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been studied for its effects on various cellular pathways and signaling molecules. In biochemistry, Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester has been used as a tool to study enzyme kinetics and protein-protein interactions.

properties

CAS RN

19715-44-7

Product Name

Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

dimethyl 3-oxo-4,5-dihydro-1H-benzo[e][2]benzofuran-4,5-dicarboxylate

InChI

InChI=1S/C16H14O6/c1-20-14(17)11-9-6-4-3-5-8(9)10-7-22-16(19)12(10)13(11)15(18)21-2/h3-6,11,13H,7H2,1-2H3

InChI Key

ZTCLGKUMIGDYKB-UHFFFAOYSA-N

SMILES

COC(=O)C1C(C2=C(COC2=O)C3=CC=CC=C13)C(=O)OC

Canonical SMILES

COC(=O)C1C(C2=C(COC2=O)C3=CC=CC=C13)C(=O)OC

synonyms

1,3,4,5-Tetrahydro-3-oxonaphtho[1,2-c]furan-4,5-dicarboxylic acid dimethyl ester

Origin of Product

United States

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